2-クロロ-1,3,2-ジオキサホスホラン

概要

説明

Synthesis Analysis

2-Chloro-1,3,2-dioxaphospholane is synthesized through reactions involving chlorophosphoranes and alcohols under specific conditions to form the desired dioxaphospholane derivatives. The synthesis process is designed to optimize yield and purity, focusing on controlling reaction parameters to achieve the desired product efficiently.

Molecular Structure Analysis

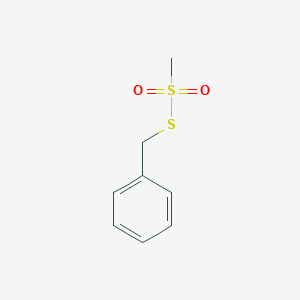

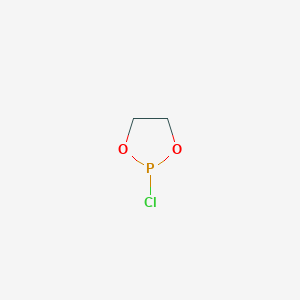

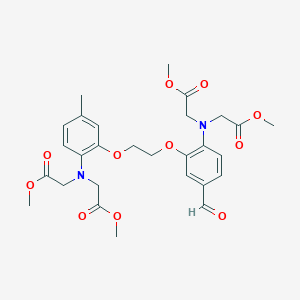

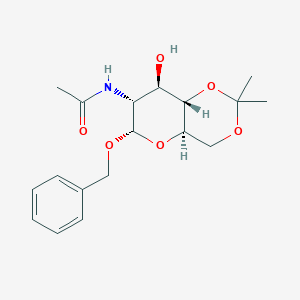

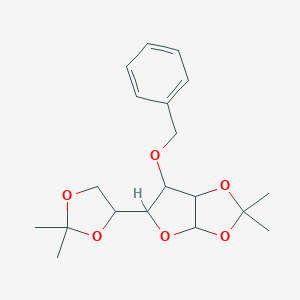

The molecular structure of 2-Chloro-1,3,2-dioxaphospholane is characterized by its dioxaphospholane ring, where the chlorine atom and phosphorus atom are key components. This structure is essential for its chemical reactivity and properties, providing a basis for its applications in organic synthesis.

Chemical Reactions and Properties

2-Chloro-1,3,2-dioxaphospholane participates in various chemical reactions, including phosphitylation reactions for quantitative analysis in organic synthesis. Its reactivity towards hydroxyl groups and other functionalities makes it a valuable reagent for modifying organic molecules, enhancing their reactivity or altering their physical and chemical properties.

Physical Properties Analysis

The physical properties of 2-Chloro-1,3,2-dioxaphospholane, such as solubility, boiling point, and stability, are critical for its handling and application in chemical processes. Understanding these properties is essential for the safe and effective use of this chemical reagent in laboratory and industrial settings.

Chemical Properties Analysis

2-Chloro-1,3,2-dioxaphospholane exhibits specific chemical properties, including reactivity with various organic and inorganic substrates, selectivity in chemical transformations, and its role in facilitating complex synthetic pathways. These properties are explored through studies on its reactions and the development of methodologies that leverage its unique chemical behavior.

- Granata and Argyropoulos (1995) examined its use as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins (Granata & Argyropoulos, 1995).

- Agrawal et al. (2011) synthesized Chloro-bis-(2,2-dithio-1,3,2-dioxaphospholane/dioxaphosphorinane)bismuth(III) compounds and explored their reactions and antifungal activities (Agrawal et al., 2011).

- Amberg et al. (2008) developed a practical chiral pool-derived reagent for determining enantiomeric purity of alcohols (Amberg et al., 2008).

科学的研究の応用

- エステル化反応: 2-クロロ-1,3,2-ジオキサホスホランは、分子状酸素と反応させることにより、2-クロロ-1,3,2-ジオキサホスホランから調製できる環状クロロリン酸エステル試薬です。 一般的に、環状リン酸エステルの合成のためのエステル化反応で使用されます .

- 環状リン酸エステルの合成: 研究者は、この化合物を用いて、様々な化学プロセスや材料に用途が見いだされる環状リン酸エステルを合成しています .

- Buchwald-Hartwig クロスカップリング反応: 2-クロロ-1,3,2-ジオキサホスホランは、Buchwald-Hartwig クロスカップリングなど、触媒反応における配位子として機能します .

- Heck、Hiyama、Negishi、Sonogashira、およびSuzuki-Miyaura カップリング: この化合物は、様々なカップリング反応に関与し、炭素-炭素結合の形成を可能にします .

- 研究者は、2-クロロ-1,3,2-ジオキサホスホランが、新規なリン含有ポリマーの設計において、その可能性を探っています。 これらのポリマーは、難燃性を持つ可能性があり、または先進材料として役立つ可能性があります .

- プロドラッグ設計: 2-クロロ-1,3,2-ジオキサホスホランの環状構造は、プロドラッグ設計の興味深い候補となっています。 研究者は、生物活性化合物の送達システムとしての可能性を調べています .

有機リン化学

触媒と配位子

リン含有ポリマー

生物学的応用

材料科学

リン含有ビルディングブロック

Safety and Hazards

2-Chloro-1,3,2-dioxaphospholane is a hazardous substance . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is combustible and reacts violently with water . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

2-Chloro-1,3,2-dioxaphospholane is a key intermediate in the synthesis of many compounds, especially in drug development . Although it is commercially available, in-house synthesis is often required due to pricing, purity, and delivery issues . This suggests that there is a need for more efficient and cost-effective methods of synthesizing 2-Chloro-1,3,2-dioxaphospholane.

作用機序

Target of Action

2-Chloro-1,3,2-dioxaphospholane, also known as Ethylene glycol chlorophosphite , is a cyclic chlorophosphate reagent . It is primarily used as a reagent in various chemical reactions, particularly in the synthesis of other organic phosphorus compounds .

Mode of Action

The compound acts as a reagent in chemical reactions, participating in the formation of bonds and the creation of new compounds. It is particularly useful in reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Biochemical Pathways

2-Chloro-1,3,2-dioxaphospholane is involved in the synthesis of various organic phosphorus compounds . It can be used in esterification reactions for cyclic phosphate synthesis . The compound is also used in the preparation of other reagents, such as 2-Chloro-1,3,2-dioxaphospholane 2-oxide .

Result of Action

The primary result of 2-Chloro-1,3,2-dioxaphospholane’s action is the formation of new compounds through chemical reactions. For example, it can react with molecular oxygen to form 2-Chloro-1,3,2-dioxaphospholane 2-oxide , which is used in esterification reactions for cyclic phosphate synthesis .

特性

IUPAC Name |

2-chloro-1,3,2-dioxaphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSFRDLMFAOSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061173 | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

822-39-9 | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,2-dioxaphospholane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Chloro-1,3,2-dioxaphospholane?

A1: The molecular formula of 2-Chloro-1,3,2-dioxaphospholane is C2H4ClO2P, and its molecular weight is 140.49 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize 2-Chloro-1,3,2-dioxaphospholane?

A2: NMR spectroscopy (1H, 13C, and 31P) is widely used for structural elucidation and isomer identification of 2-Chloro-1,3,2-dioxaphospholane and its derivatives. [, , , , , ]

Q3: How does the ring conformation of 2-Chloro-1,3,2-dioxaphospholane influence its reactivity?

A3: The conformational preferences of 2-Chloro-1,3,2-dioxaphospholane, studied through vibrational spectroscopy and electron diffraction, can affect its reactivity by influencing the accessibility of the phosphorus atom to nucleophiles. [, ]

Q4: What is the most common synthetic route for preparing 2-Chloro-1,3,2-dioxaphospholane?

A4: The most common method involves reacting phosphorus trichloride (PCl3) with ethylene glycol in the presence of a base like triethylamine. [, , , ]

Q5: How does the reaction temperature impact the yield of 2-Chloro-1,3,2-dioxaphospholane during synthesis?

A5: Maintaining a low reaction temperature (4-6°C) is crucial to minimize the formation of unwanted polymeric byproducts and achieve optimal yields of 2-Chloro-1,3,2-dioxaphospholane. []

Q6: What is the role of oxygen in the synthesis of 2-chloro-1,3,2-dioxaphospholane-2-oxide?

A6: Oxygen is used to oxidize the intermediate product, 2-Chloro-1,3,2-dioxaphospholane, to form 2-chloro-1,3,2-dioxaphospholane-2-oxide. This oxidation step helps prevent unwanted polymerization of the product. [, ]

Q7: How can 2-Chloro-1,3,2-dioxaphospholane be used as a chiral derivatizing agent?

A7: Reacting 2-Chloro-1,3,2-dioxaphospholane with chiral alcohols leads to the formation of diastereomeric phosphites, which exhibit distinct 31P NMR signals, enabling the determination of enantiomeric excess. [, , , ]

Q8: How is 2-Chloro-1,3,2-dioxaphospholane employed in the synthesis of phosphorylcholine amphiphiles?

A8: 2-Chloro-1,3,2-dioxaphospholane serves as a key building block in a multi-step synthesis of phosphorylcholine amphiphiles, which can self-assemble into bilayer vesicles. []

Q9: What is the significance of using 2-Chloro-1,3,2-dioxaphospholane in lignin analysis?

A9: Phosphitylation of lignin model compounds with 2-chloro-1,3,2-dioxaphospholane derivatives allows for the characterization of lignin structures and the determination of phenolic hydroxyl group content using 31P NMR spectroscopy. []

Q10: How can 2-Chloro-1,3,2-dioxaphospholane be utilized in the preparation of end-functionalized polymers?

A10: 2-Chloro-1,3,2-dioxaphospholane can be used as a phosphitylating agent to determine the isomer distribution in phenol-terminated poly(1-hexene)s synthesized via electrophilic alkylation. []

Q11: What role does 2-Chloro-1,3,2-dioxaphospholane play in the synthesis of N-protected chiral 1-aminoalkylphosphonic acids?

A11: Optically pure 2-chloro-1,3,2-dioxaphospholane derivatives can be used in Mannich-type reactions to synthesize optically active 1-aminoalkylphosphonic acids, valuable building blocks for peptides and peptidomimetics. []

Q12: How is 2-Chloro-1,3,2-dioxaphospholane employed in the synthesis of zwitterionic gemini surfactants?

A12: It acts as a starting material, reacting with dodecyl alcohol and subsequently undergoing ring-opening with dodecyldimethylamine to yield the desired zwitterionic gemini surfactant. []

Q13: Are there any safety concerns associated with handling 2-Chloro-1,3,2-dioxaphospholane?

A13: As with many organophosphorus compounds, 2-Chloro-1,3,2-dioxaphospholane should be handled with caution. It's advisable to consult the safety data sheet and follow appropriate laboratory procedures.

Q14: What are the potential environmental impacts of 2-Chloro-1,3,2-dioxaphospholane?

A14: Limited information is available on the specific ecotoxicological effects of 2-Chloro-1,3,2-dioxaphospholane. Proper waste management and disposal strategies are essential to minimize any potential environmental risks.

Q15: How is the purity of 2-Chloro-1,3,2-dioxaphospholane typically assessed?

A15: Analytical techniques like gas chromatography (GC) and NMR spectroscopy are commonly employed to determine the purity of 2-Chloro-1,3,2-dioxaphospholane.

Q16: What are the advantages of using a micro-channel continuous-flow reactor for the synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane?

A16: Utilizing a micro-channel continuous-flow reactor for oxidizing 2-chloro-1,3,2-dioxaphospholane to 2-chloro-2-oxo-1,3,2-dioxaphospholane offers improved safety, increased reaction speed, and higher product yield and purity compared to traditional batch reactors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)